molecular formula C8H10OS B1585842 3-Ethoxythiophenol CAS No. 86704-82-7

3-Ethoxythiophenol

Cat. No.: B1585842
CAS No.: 86704-82-7
M. Wt: 154.23 g/mol
InChI Key: RTJMJGJLVSKSEB-UHFFFAOYSA-N
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Description

3-Ethoxythiophenol is an organic compound with the molecular formula C8H10OS. It is a thiol derivative characterized by the presence of an ethoxy group attached to the thiophenol structure. This compound is known for its unique chemical properties and is used in various fields of research and industry.

Scientific Research Applications

3-Ethoxythiophenol finds applications in multiple scientific research areas:

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxythiophenol can be synthesized through several methods. One common approach involves the reaction of thiophenol with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxythiophenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert it back to thiophenol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiophenol derivatives.

    Substitution: Various substituted thiophenol compounds.

Mechanism of Action

The mechanism of action of 3-Ethoxythiophenol involves its interaction with various molecular targets. In sensor applications, it functionalizes gold nanoparticles, enhancing their sensitivity and selectivity for detecting specific analytes. The ethoxy group and thiol moiety play crucial roles in binding and recognition processes, facilitating the detection of compounds like benzene, toluene, ethylbenzene, p-xylene, and naphthalene .

Comparison with Similar Compounds

Uniqueness: 3-Ethoxythiophenol is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its methoxy-substituted counterparts. This uniqueness makes it valuable in specific applications, particularly in the development of advanced sensors and functional materials.

Properties

IUPAC Name

3-ethoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-2-9-7-4-3-5-8(10)6-7/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJMJGJLVSKSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371298
Record name 3-Ethoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86704-82-7
Record name 3-Ethoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethoxybenzenethiol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-ethoxythiophenol in the synthesis of 4H-1,4-benzothiazines?

A: this compound serves as a crucial starting material in the synthesis of 4H-1,4-benzothiazines []. The research highlights a synthetic route where this compound is reacted to ultimately yield the desired 4H-1,4-benzothiazine derivatives. This class of heterocyclic compounds holds interest due to their potential biological activities and applications in medicinal chemistry.

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